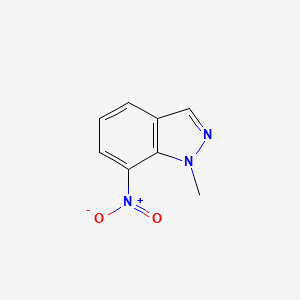

1-Methyl-7-nitro-1H-indazole

Description

Historical Context and Evolution of Indazole Chemistry

The journey into the chemistry of indazoles began in the late 19th century. The indazole ring system, a bicyclic aromatic structure, was first synthesized in 1880. thieme-connect.de A pivotal moment in its early history was the work of Emil Fischer in 1883, who obtained indazole, then referred to as indazolone, by heating ortho-hydrazine cinnamic acid. wikipedia.orgresearchgate.net These initial discoveries laid the groundwork for a more systematic investigation of this heterocyclic compound, notably advanced by the work of von Auwers in 1924. thieme-connect.de

Since these foundational studies, the field of indazole chemistry has expanded dramatically. Initially explored for its fundamental chemical properties, research has since branched out, driven by the discovery of the diverse biological activities of indazole derivatives. nih.govbenthamdirect.com The development of new synthetic methodologies has been a major focus, enabling the creation of a wide range of substituted indazoles for various scientific applications. bohrium.combenthamdirect.comnih.gov This evolution from basic synthesis to targeted drug design highlights the enduring importance of the indazole scaffold in organic and medicinal chemistry. researchgate.net

Overview of the Indazole Scaffold in Heterocyclic Chemistry

The indazole scaffold is an aromatic heterocyclic compound with the chemical formula C₇H₆N₂. nist.gov Structurally, it consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. wikipedia.org This fusion results in a 10-π electron aromatic system. researchgate.net

Indazole can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole, which arise from the position of the proton on one of the two nitrogen atoms. mdpi.comnih.gov The 1H-indazole tautomer is generally considered to be the more thermodynamically stable and predominant form. researchgate.netmdpi.com This tautomerism is a critical aspect of indazole chemistry, influencing the molecule's synthesis, reactivity, and biological properties. researchgate.net

In the landscape of heterocyclic chemistry, indazole is recognized as a "privileged scaffold." nih.govbenthamdirect.com This term reflects its frequent appearance in a wide range of biologically active compounds and approved drugs. nih.govbenthamdirect.commdpi.com The structural rigidity and the ability to position substituents in defined spatial orientations make the indazole nucleus an attractive framework for designing molecules that can interact with specific biological targets. Its derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govnih.govmedchemexpress.com

Structural and Electronic Characteristics of 1-Methyl-7-nitro-1H-indazole

This compound is a derivative of the basic indazole structure, distinguished by the presence of a methyl group on the nitrogen at position 1 (N1) and a nitro group on the carbon at position 7 (C7). Its chemical formula is C₈H₇N₃O₂. ontosight.ai

The key structural features that dictate its properties are the aromatic bicyclic system, the N-methylation, and the C7-nitro substitution. The attachment of the methyl group at the N1 position prevents tautomerization, locking the molecule in the 1H-indazole form. This can influence properties such as solubility and metabolic stability.

The nitro group at the C7 position is a strong electron-withdrawing group. ontosight.ai This has a profound effect on the electronic distribution within the aromatic rings, influencing the compound's reactivity and its interactions with other molecules. ontosight.ai The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.

Comparative NMR studies of 1-methyl-indazole and its nitro-substituted derivatives provide clear evidence of the nitro group's electronic influence. In this compound, the nitro group causes notable shifts in the NMR signals of the nearby protons and carbons compared to the unsubstituted 1-methyl-indazole. arpgweb.com

Table 1: Comparative ¹H-NMR Chemical Shift Data (in CDCl₃)

| Proton | 1-Methyl-Indazole (ppm) | This compound (ppm) | Shift Difference (ppm) |

|---|---|---|---|

| H-3 | 8.14 | 8.13 | -0.01 |

| H-4 | 7.79 | 8.01 | +0.22 |

| H-5 | 7.19 | 7.21 | +0.02 |

| H-6 | 7.40 | 8.10 | +0.70 |

| N-CH₃ | 3.85 | 4.24 | +0.39 |

Data sourced from a comparative study on nitro-indazole derivatives. arpgweb.com

Table 2: Comparative ¹³C-NMR Chemical Shift Data (in CDCl₃)

| Carbon | 1-Methyl-Indazole (ppm) | This compound (ppm) | Shift Difference (ppm) |

|---|---|---|---|

| C-3 | 132.4 | 134.0 | +1.6 |

| C-3a | 123.8 | 128.9 | +5.1 |

| C-4 | 120.8 | 127.9 | +7.1 |

| C-5 | 120.2 | 119.7 | -0.5 |

| C-6 | 125.9 | 124.6 | -1.3 |

| C-7 | 108.6 | 135.1 | +26.5 |

| C-7a | 139.7 | 131.1 | -8.6 |

| N-CH₃ | 35.2 | 40.9 | +5.7 |

Data sourced from a comparative study on nitro-indazole derivatives. arpgweb.com

The data clearly shows the deshielding effect on the adjacent protons and the significant downfield shift of the carbon atom directly bonded to the nitro group (C7), which is characteristic of such substitutions. arpgweb.com

Academic and Research Importance of this compound

The academic and research interest in this compound stems primarily from its utility as a chemical intermediate and a tool for studying chemical reactions. It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications. ontosight.ai

Researchers have utilized this compound in the development and optimization of synthetic methodologies, particularly in the field of palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.netresearchgate.net For example, it has been used as a benchmark substrate in studies exploring direct C-H arylation, a modern synthetic strategy that aims to form carbon-carbon bonds in a more atom-economical way. researchgate.netresearchgate.netmdpi.com

Furthermore, the broader class of 7-nitroindazoles, to which this compound belongs, is of significant interest in medicinal chemistry. 7-Nitroindazole (B13768) itself is known as an inhibitor of nitric oxide synthase (NOS) isoforms, enzymes that play roles in various physiological and pathological processes. researchgate.net This has spurred research into related derivatives for potential neuroprotective effects. researchgate.net The study of specific substituted analogs like this compound is crucial for understanding the structure-activity relationships that govern the biological potential of this class of heterocyclic compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-7-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-8-6(5-9-10)3-2-4-7(8)11(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSOBULFCLIDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207407 | |

| Record name | 1H-Indazole, 1-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58706-36-8 | |

| Record name | 1-Methyl-7-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58706-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 1-methyl-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058706368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazole, 1-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 7 Nitro 1h Indazole and Its Derivatives

Established Synthetic Pathways to 1H-Indazoles

The construction of the fundamental 1H-indazole ring system is a well-documented field, with numerous methods developed over the years. These can be broadly categorized into cyclization reactions and approaches mediated by diazotization.

Cyclization Reactions

Cyclization reactions are a cornerstone of 1H-indazole synthesis, typically involving the formation of the crucial N-N bond or a C-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor.

Intramolecular C-H Amination: One modern and efficient approach involves the intramolecular C-H amination of arylhydrazones. This can be achieved under metal-free conditions using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or through iodine-mediated reactions. nih.gov Silver-mediated intramolecular oxidative C-H amination also provides a route to various 3-substituted indazoles. nih.gov

Ullmann-Type Reactions: The copper-catalyzed intramolecular Ullmann cyclization is a powerful method for forming the indazole ring. figshare.comnih.govacs.org A common strategy involves the condensation of an ortho-haloaryl aldehyde or ketone with a hydrazine, followed by a copper-catalyzed N-arylation to close the ring. researchgate.netacs.org This approach has been refined for scalability and is effective for producing highly functionalized indazoles. nih.govacs.orgresearchgate.net

Reductive Cyclization: The reductive cyclization of o-nitro-ketoximes or related precursors provides another pathway to the 1H-indazole core. researchgate.net Similarly, the Davis-Beirut reaction, which involves the N,N-bond forming heterocyclization of o-nitrobenzylamines, is an effective method for producing 2H-indazoles, which can sometimes be converted to their 1H-isomers. wikipedia.orgnih.govresearchgate.netacs.orgnih.gov

[3+2] Annulation: The reaction of arynes with diazo compounds or their precursors, such as N-tosylhydrazones, represents a [3+2] cycloaddition approach to construct the 1H-indazole skeleton. organic-chemistry.org

Table 1: Overview of Selected Cyclization Reactions for 1H-Indazole Synthesis

| Reaction Type | Key Precursors | Typical Reagents/Catalysts | Ref. |

|---|---|---|---|

| Intramolecular C-H Amination | Arylhydrazones | PIFA, Iodine, Ag(I) salts | nih.gov, nih.gov |

| Ullmann-Type Cyclization | o-haloaryl hydrazones | Copper(I) or (II) salts | researchgate.net, acs.org |

| Davis-Beirut Reaction | o-nitrobenzylamines | Base (KOH) or Acid | wikipedia.org, nih.gov |

| [3+2] Annulation | Arynes, Hydrazones | CsF or KF | organic-chemistry.org |

Diazotization-Mediated Approaches

Classic methods for indazole synthesis often rely on the diazotization of substituted anilines. The diazotization of o-alkynylanilines followed by cyclization is a known route to 3-substituted 1H-indazoles. More recently, a metal-free strategy has been developed involving the activation of diazo compounds with diazonium salts. nih.gov This reaction proceeds through a diazenium intermediate which then undergoes intramolecular electrophilic cyclization to yield the indazole product in high yields. nih.gov

Targeted Synthesis of 1-Methyl-7-nitro-1H-indazole

The synthesis of this compound requires precise control over the placement of both the nitro group at the C-7 position and the methyl group at the N-1 position. This is typically achieved through a combination of regioselective cyclization of a pre-functionalized precursor and subsequent controlled alkylation.

Regioselective Functionalization Strategies

Direct nitration of 1-methyl-1H-indazole often leads to a mixture of isomers, with the 5-nitro and 3-nitro products being common. Therefore, a more controlled approach is necessary to achieve exclusive C-7 nitration. The most common strategy involves starting with a precursor that already contains the required nitro group in the correct position relative to other functionalities that will participate in the ring-closing reaction. For example, the cyclization of a hydrazone derived from 2-halo-3-nitrobenzaldehyde would ensure the nitro group is positioned at C-7 of the resulting indazole ring.

N-Alkylation Approaches

The N-alkylation of an existing 7-nitro-1H-indazole core presents a significant regioselectivity challenge, as direct alkylation can occur at either the N-1 or N-2 position, often yielding a mixture of products. nih.gov The outcome of the reaction is highly dependent on the reaction conditions and the nature of the substituents on the indazole ring.

Research has shown that the presence of an electron-withdrawing group, such as a nitro (NO2) or methyl carboxylate (CO2Me) group, at the C-7 position strongly directs alkylation to the N-2 position. nih.govd-nb.info For instance, the alkylation of 7-nitro-1H-indazole using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) results in excellent N-2 regioselectivity (≥ 96%). nih.gov

To achieve the desired this compound, alternative strategies are required:

Pre-Alkylation Synthesis: A more reliable method involves a synthetic route where the N-1 methyl group is introduced before the indazole ring is formed. This can be accomplished by using N-methylhydrazine in a condensation reaction with an appropriate ortho-substituted 2-halo-3-nitro-benzaldehyde, followed by an intramolecular cyclization, such as an Ullmann-type coupling. nih.govacs.org

Separation of Isomers: If a mixture of N-1 and N-2 methylated products is formed, careful chromatographic separation is necessary to isolate the desired 1-methyl isomer.

The choice of base and solvent is critical in influencing the N-1/N-2 ratio in direct alkylation reactions. While conditions like NaH in THF favor N-2 alkylation for 7-substituted indazoles, other systems might offer different selectivities, although obtaining high N-1 selectivity for a 7-nitroindazole (B13768) remains a challenge. nih.govnih.gov

Table 2: Regioselectivity in the Alkylation of Substituted Indazoles

| Indazole Substituent | Conditions | N-1:N-2 Ratio | Predominant Isomer | Ref. |

|---|---|---|---|---|

| 7-NO2 | NaH, n-pentyl bromide, THF | 4:96 | N-2 | nih.gov |

| 7-CO2Me | NaH, n-pentyl bromide, THF | 2:98 | N-2 | nih.gov |

| 3-CO2Me | NaH, n-pentyl bromide, THF | >99:1 | N-1 | nih.gov |

| Unsubstituted | Cs2CO3, n-pentyl bromide, DMF | 1.4:1 | Mixture | nih.gov |

C-H Functionalization Strategies for Indazole Scaffolds

In recent years, direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic scaffolds like indazole, bypassing the need for pre-functionalized starting materials. nih.govresearchgate.net These methods, often catalyzed by transition metals such as palladium, rhodium, or ruthenium, allow for the selective introduction of various functional groups onto the indazole core. mdpi.comnih.gov

The focus of C-H functionalization on the indazole ring has largely been on the C-3 position of 2H-indazoles and the C-7 position of 1H-indazoles. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for direct C-H arylation. For example, Pd(OAc)2 can catalyze the arylation of 1-methyl-4-nitro-1H-indazole, with regioselectivity being controlled by the choice of ligand and solvent. A bidentate ligand in DMA promotes arylation at the C-7 position, while a phosphine ligand in water directs the reaction to the C-3 position. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have been effectively used for C-H activation/annulation sequences. mdpi.com For instance, the reaction of azobenzenes with various coupling partners in the presence of a Rh(III) catalyst can lead to the construction of functionalized 2H-indazoles. mdpi.comnih.gov

Ruthenium and Cobalt Catalysis: Other transition metals have also been employed. Ruthenium and cobalt complexes can catalyze C-H activation and annulation reactions to build the indazole framework from simpler precursors. mdpi.com

These advanced strategies offer powerful alternatives for creating diverse indazole derivatives, allowing for late-stage modifications that are valuable in drug discovery and development.

Table 3: Examples of C-H Functionalization on the Indazole Scaffold

| Metal Catalyst | Position Functionalized | Type of Functionalization | Coupling Partner | Ref. |

|---|---|---|---|---|

| Pd(OAc)2 | C-7 | Oxidative Arylation | Arenes | researchgate.net |

| Rh(III) | C-3 (of 2H-indazole) | Acylmethylation | Sulfoxonium ylides | researchgate.net |

| Rh(III) | C-2' (of N-aryl group) | Annulation | Allenes | mdpi.com |

| Pd(II) | C-3 | Arylation | Iodoarenes | researchgate.net |

Palladium-Catalyzed Direct Arylation at C3 Position

The direct functionalization of the C3 position of the indazole ring is a significant challenge due to the inherent lack of reactivity at this site. mdpi.comnih.gov However, palladium-catalyzed direct arylation has emerged as a powerful tool to achieve this transformation, providing an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net

"On Water" Conditions and Ligand Effects

In a move towards greener chemistry, an efficient and mild method for the C3 direct arylation of indazoles has been developed using water as the solvent. mdpi.comnih.gov This "on water" approach offers significant environmental benefits over conventional methods that rely on organic solvents. mdpi.com For this compound, optimal conditions were identified as using 5 mol% of Palladium(II) acetate (Pd(OAc)₂) as the catalyst, 10 mol% of triphenylphosphine (PPh₃) as the ligand, and silver(I) carbonate (Ag₂CO₃) as the base, with the reaction proceeding at 100 °C. mdpi.comnih.gov

The choice of ligand is critical for the success of this transformation. While bidentate ligands like 1,10-phenanthroline have been used for C3 arylation in organic solvents, PPh₃ was found to be particularly effective for the "on water" methodology. mdpi.comnih.gov This procedure successfully couples this compound with various aryl iodides. The electronic nature of the substituents on the aryl iodide (whether electron-donating or electron-withdrawing) did not significantly impact the reaction yields or the regioselectivity, consistently affording the C3-arylated products in moderate to good yields. mdpi.com However, aryl iodides with significant steric hindrance, such as 2-iodoanisole, failed to react. mdpi.com

| Aryl Iodide Partner | Product | Yield (%) |

|---|---|---|

| 4-Iodotoluene | 1-Methyl-3-(p-tolyl)-7-nitro-1H-indazole | 68 |

| Iodobenzene | 1-Methyl-7-nitro-3-phenyl-1H-indazole | 61 |

| 4-Iodoanisole | 3-(4-Methoxyphenyl)-1-methyl-7-nitro-1H-indazole | 63 |

| 1-Chloro-4-iodobenzene | 3-(4-Chlorophenyl)-1-methyl-7-nitro-1H-indazole | 59 |

| 1-Iodo-4-(trifluoromethyl)benzene | 1-Methyl-7-nitro-3-(4-(trifluoromethyl)phenyl)-1H-indazole | 41 |

| Methyl 4-iodobenzoate | Methyl 4-(1-methyl-7-nitro-1H-indazol-3-yl)benzoate | 45 |

Mechanistic Aspects of C3 Arylation

The mechanism of palladium-catalyzed direct arylation of indazoles is a subject of detailed study. For the C3 arylation of indolizines, a related heterocyclic system, mechanistic studies strongly support an electrophilic substitution pathway. nih.gov Another proposed mechanism involves a concerted metalation-deprotonation (CMD) pathway. researchgate.net In this pathway, the palladium catalyst, coordinated to a ligand, facilitates the cleavage of the C3-H bond. This is followed by oxidative addition of the aryl halide to the palladium center and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. The specific pathway can be influenced by the choice of ligand, solvent, and other reaction conditions. researchgate.net

Oxidative Arylation at C7 Position

While C3 arylation is a key transformation, functionalization at the C7 position offers another route to novel indazole derivatives. Palladium-catalyzed oxidative arylation, a type of C-H activation reaction, has been successfully applied for this purpose.

Directing Group Effects and Regioselectivity

Achieving regioselectivity in C-H activation is paramount. For the indazole core, the position of arylation can be controlled by directing groups. It has been demonstrated that an electron-withdrawing group (EWG) at the C4 position of the 1H-indazole ring selectively directs arylation to the C7 position. researchgate.netresearchgate.net This effect is crucial for achieving high regioselectivity in the synthesis of C7-arylated indazoles. A solvent/ligand controlled system can switch the arylation of 1-methyl-4-nitro-1H-indazole between the C3 and C7 positions. researchgate.netresearchgate.net Specifically, a bidentate ligand in DMA promotes C7 activation, whereas a phosphine ligand in water directs the reaction to the C3 position. researchgate.netresearchgate.net This switchable selectivity highlights the importance of reaction conditions in dictating the outcome of C-H functionalization.

Catalyst Systems and Reaction Conditions

The direct C7-arylation of substituted indazoles has been accomplished using a palladium catalyst system. nih.gov A typical protocol for the oxidative arylation at C7 involves Pd(OAc)₂ as the catalyst, 1,10-phenanthroline as the ligand, an oxidant such as Ag₂CO₃, and a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a high-boiling solvent like N,N-dimethylacetamide (DMA) at elevated temperatures. researchgate.netnih.gov This method allows for the coupling of indazoles with various arenes and heteroarenes. researchgate.net The development of these catalyst systems provides an effective and atom-economical route to C7-arylated 1H-indazole compounds. researchgate.net

| Component | Reagent/Condition |

|---|---|

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | 1,10-Phenanthroline |

| Oxidant | Silver(I) carbonate (Ag₂CO₃) |

| Base | Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) |

| Solvent | N,N-Dimethylacetamide (DMA) |

| Temperature | Reflux / 140 °C |

Synthesis of Analogues and Derivatives of this compound for Structure-Activity Relationship Studies

The synthesis of analogues and derivatives is fundamental to structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. For nitro-substituted indazoles, SAR studies have investigated the impact of the nitro group's position and N-methylation on mutagenic activity. nih.gov

The presence of a nitro group at the C7 position, as in this compound, generally results in weakly or non-mutagenic compounds in certain assays. nih.gov Methylation of a ring nitrogen can significantly alter this activity. nih.gov

Synthetic routes to derivatives often start with the parent nitro-indazole. For instance, 7-nitro-1H-indazole can react with formaldehyde in aqueous hydrochloric acid to afford (7-nitro-1H-indazol-1-yl)methanol. nih.govacs.org This reaction can be slow, but the resulting hydroxymethyl derivative serves as a versatile intermediate for further functionalization, allowing for the introduction of various other groups to build a library of analogues for SAR studies. nih.govacs.org The C3-arylation and C7-arylation methods described previously are also key strategies for generating diverse libraries of derivatives from the this compound scaffold. mdpi.comnih.gov

Mechanistic Investigations of Chemical Reactions Involving 1 Methyl 7 Nitro 1h Indazole

Elucidation of Reaction Mechanisms in Indazole Synthesis

The synthesis of functionalized indazoles often involves the addition of electrophiles to the indazole nucleus. Understanding the mechanism of these additions is crucial for controlling the regioselectivity and yield of the desired products.

Addition Reactions to the Indazole Nucleus

A well-studied example of an addition reaction is the interaction of nitroindazoles with formaldehyde. nih.govacs.org This reaction serves as a model for understanding how electrophiles add to the indazole ring system. The process is reversible, with electron-withdrawing nitro substituents increasing the molecule's sensitivity to hydrolysis, which can shift the equilibrium back toward the reactants. acs.org

For 7-nitro-1H-indazole, experimental studies involving reaction with formaldehyde under acidic conditions have been particularly revealing. nih.govacs.org While earlier reports suggested that 7-nitro-1H-indazole does not react, more recent and detailed investigations have shown that the reaction does proceed, albeit with unique selectivity. nih.govacs.org The reaction primarily yields the N2-substituted (2-(hydroxymethyl)-7-nitro-1H-indazole) product. acs.org This outcome highlights the significant electronic influence of the C7-nitro group on the nucleophilicity of the adjacent N2 nitrogen atom.

Role of Acidic Conditions and Protonation States

Acidic conditions play a pivotal role in the mechanism of addition reactions involving the indazole nucleus. In the reaction with formaldehyde, the mechanism involves the protonation of formaldehyde, which acts as a much weaker base (pKa = -4.2) than the indazole derivatives. nih.govacs.org This protonation enhances the electrophilicity of formaldehyde, making it more susceptible to nucleophilic attack by the neutral indazole molecule. A direct reaction between a protonated indazolium cation and formaldehyde is considered unlikely. nih.govacs.org

The basicity of the indazole is significantly affected by the position of the nitro group. The electron-withdrawing nature of the nitro group decreases the pKa of the indazolium cation, making the nitroindazole a weaker base than the parent indazole. nih.govacs.org This modulation of basicity is a key factor in its reactivity under acidic conditions.

Table 1: pKa Values of Various Nitro-1H-Indazoles

| Compound | pKa |

| 1H-Indazole | 1.04 |

| 4-Nitro-1H-indazole | 0.24 |

| 5-Nitro-1H-indazole | -0.96 |

| 6-Nitro-1H-indazole | -0.97 |

| 7-Nitro-1H-indazole | -0.99 |

This table illustrates the decrease in basicity (lower pKa) of the indazole ring with the addition of a nitro group at various positions, based on data reported in mechanistic studies. nih.govacs.org

Nucleophilic Substitution Reactions on Nitroindazoles

The electron-deficient nature of the benzene (B151609) ring in nitroindazoles, including 1-methyl-7-nitro-1H-indazole, makes them suitable substrates for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is fundamental to the functionalization of the indazole core.

Reactivity and Selectivity Studies

The reactivity of nitroindazoles in SNAr reactions is governed by the ability of the nitro group to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack. Theoretical studies using Density Functional Theory (DFT) have been employed to predict the reactivity and selectivity of such reactions. chim.it Global reactivity indices, such as electrophilicity and chemical potential, can be calculated to understand the polar character of the reaction and predict the flow of electrons from the nucleophile to the electrophilic nitroindazole. chim.it

In the context of this compound, the nitro group at the C7 position, which is ortho to the N1-methyl group and the fused benzene ring junction, activates the aromatic system towards nucleophilic attack. Regioselective N-alkylation studies have demonstrated that the presence of a nitro group at the C7 position can direct the reaction, favoring the formation of N2-substituted products under certain conditions. nih.gov

Influence of Nitro Group Position

The position of the nitro group on the indazole ring has a profound effect on the regioselectivity and rate of chemical reactions. As observed in the addition reaction with formaldehyde, the outcome for 7-nitro-1H-indazole differs from that of 4-, 5-, and 6-nitro-1H-indazoles, which predominantly form N1-substituted products. nih.govacs.org

Table 2: Predominant Isomer in the Reaction of Nitro-1H-Indazoles with Formaldehyde in Acidic Media

| Indazole Reactant | Predominant Product Isomer |

| 4-Nitro-1H-indazole | N1-substituted |

| 5-Nitro-1H-indazole | N1-substituted |

| 6-Nitro-1H-indazole | N1-substituted |

| 7-Nitro-1H-indazole | N2-substituted |

This table summarizes the regiochemical outcome of the formaldehyde addition reaction, demonstrating the unique directing effect of the 7-nitro group as reported in experimental studies. acs.org

This distinct reactivity for the 7-nitro isomer is attributed to a combination of steric and electronic factors. The proximity of the nitro group to the N1 position may sterically hinder the approach of reactants at that site, while electronically influencing the nucleophilicity of the N2 atom. nih.gov In nitration reactions, for example, 7-nitroindazole (B13768) can be further nitrated to yield 3,7-dinitro-1H-indazole, indicating that the C3 position remains reactive. chim.it

Redox Processes and Electron Transfer Mechanisms

The nitro group of this compound is a key center for redox activity. The reduction of nitroaromatic compounds is a well-established process that often proceeds via electron transfer mechanisms, forming radical intermediates. mdpi.com These processes are fundamental to understanding the compound's stability and potential metabolic pathways.

The reduction of a nitroaromatic compound typically involves the transfer of an electron to the molecule's lowest unoccupied molecular orbital (LUMO) to form a nitro anion-radical. mdpi.com This initial step can be followed by further reduction and protonation steps. The protein environment can significantly influence the parameters of these electron transfer reactions, including the electronic coupling and reorganization energy. nih.gov

Nitroreduction Processes and Biological Implications

The nitro group is a critical functional group in many biologically active molecules. Its reduction is a key metabolic pathway that can lead to either bioactivation or detoxification of the parent compound. The nitroreduction of aromatic compounds like this compound proceeds through a series of intermediates. This multi-step process is often catalyzed by a variety of flavoenzymes known as nitroreductases.

The reduction cascade typically involves a six-electron reduction to transform the nitro group (-NO₂) into an amino group (-NH₂). This proceeds via highly reactive intermediates, including a nitroso (-NO) and a hydroxylamino (-NHOH) species. nih.gov These intermediates are often responsible for the compound's biological effects, as they can form adducts with cellular macromolecules like DNA, potentially leading to mutagenic or cytotoxic outcomes. nih.gov

Table 1: Stepwise Nitroreduction Pathway

| Step | Reactant | Intermediate/Product | Electrons Transferred |

|---|---|---|---|

| 1 | R-NO₂ (Nitro) | R-NO (Nitroso) | 2e⁻ |

| 2 | R-NO (Nitroso) | R-NHOH (Hydroxylamino) | 2e⁻ |

The biological implications of nitroindazoles are significant. Specifically, 7-nitro-1H-indazoles are recognized as potent inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov This inhibition has been linked to various pharmacological effects, including neuroprotection, analgesia (pain relief), and anxiolytic (anti-anxiety) properties. The bioactivity of these compounds is intrinsically linked to the presence and reduction of the nitro group. For instance, in hypoxic (low oxygen) conditions, such as those found in solid tumors, the nitroreduction pathway can be exploited for therapeutic benefit. The reductive metabolism can lead to cytotoxic agents that are selectively activated in the target tissue. Conversely, under aerobic conditions, the reduction can enter a futile cycle, generating reactive oxygen species and leading to oxidative stress. nih.gov

Recent research has also demonstrated that nitroreductases can trigger the formation of the indazole scaffold itself from 2-nitrobenzylamine derivatives, highlighting the enzymatic compatibility of the nitro group in complex biosynthetic pathways. chemrxiv.orgresearchgate.netchemrxiv.org

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of nitroaromatic compounds. CV allows for the characterization of the electron transfer processes involved in nitroreduction, providing insights into the stability of intermediates and the reversibility of the reduction steps.

In a typical cyclic voltammogram for a nitroaromatic compound in an aprotic solvent, the first reduction step is often a one-electron transfer to form a nitro radical anion (R-NO₂⁻•). This process is frequently reversible, characterized by a pair of cathodic (reduction) and anodic (oxidation) peaks. The potential at which these peaks occur provides information about the energy required for the reduction. The separation between the cathodic and anodic peak potentials (ΔEp) is an indicator of the reversibility of the electron transfer; for a fully reversible one-electron process, ΔEp is theoretically close to 58/n mV (where n=1). theijes.com

Subsequent reduction steps, leading to the nitroso, hydroxylamino, and amino species, are typically irreversible and occur at more negative potentials. These processes often involve coupled proton transfers, especially in protic solvents. The general principles of CV can be applied to understand the electrochemical behavior of this compound.

Table 2: Illustrative Cyclic Voltammetry Data for a Nitroaromatic Compound

| Parameter | Description | Typical Value |

|---|---|---|

| Epc | Cathodic Peak Potential (Reduction) | Varies with compound structure |

| Epa | Anodic Peak Potential (Oxidation) | Varies with compound structure |

| ΔEp | Peak Separation (Epa - Epc) | ~60-70 mV for reversible 1e⁻ process |

| ipc/ipa | Cathodic to Anodic Peak Current Ratio | ~1 for a reversible process |

Note: This table provides typical values to illustrate the technique. Specific values for this compound would require experimental measurement.

The study of various nitroimidazole derivatives has shown that they produce a well-resolved nitro/nitro radical anion couple in cyclic voltammetry experiments. The stability of this radical anion is a key factor in the mechanism of action for many nitroaromatic drugs. By analogy, the electrochemical characterization of this compound would be crucial in elucidating its reduction mechanism and predicting its potential biological activity.

Role of Steric and Electronic Effects on Reactivity

The reactivity of the indazole ring is significantly modulated by the steric and electronic effects of its substituents. In this compound, the nitro group at the C7 position exerts a powerful influence.

Electronic Effects: The nitro group is a strong electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M). This has several consequences:

Decreased Nucleophilicity: It reduces the electron density on the entire indazole ring system, making the heterocyclic nitrogen atoms less nucleophilic.

Increased Acidity of C-H bonds: It can acidify protons on the benzene portion of the ring, making them more susceptible to deprotonation or reaction with electrophiles under certain conditions.

Influence on Regioselectivity: The electronic pull of the C7-nitro group can direct the outcome of substitution reactions. For example, in N-alkylation reactions of 7-nitro-1H-indazole, the presence of the C7-NO₂ group strongly favors the formation of the N2-alkylated product (≥96% regioselectivity). beilstein-journals.org This is a direct consequence of the electronic deactivation of the N1 position, which is sterically closer to the nitro group.

Steric Effects: The C7 position is adjacent to the N1 position of the indazole ring. The placement of a relatively bulky nitro group at C7 creates significant steric hindrance around the N1 atom. This steric crowding can impede the approach of reagents to the N1 position. A clear example of this is the reaction of nitro-1H-indazoles with formaldehyde. While the 4-nitro, 5-nitro, and 6-nitro isomers react readily, 7-nitro-1H-indazole is reported to be unreactive under the same conditions. nih.govacs.org This lack of reactivity is attributed to the steric bulk of the C7-nitro group hindering the reaction at the adjacent N1 site. nih.govacs.org

The combination of these steric and electronic factors makes the chemical behavior of this compound distinct from its other positional isomers. The electron-withdrawing nature of the nitro group deactivates the ring towards certain electrophilic substitutions, while its position creates steric challenges for reactions involving the nearby N1-position, even though it is already methylated in this specific compound.

Advanced Spectroscopic and Crystallographic Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy of Indazole Derivatives

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For substituted indazoles, multinuclear NMR experiments are crucial for definitive structural assignment and isomeric distinction.

The ¹H NMR spectrum of 1-methyl-7-nitro-1H-indazole provides information on the number and electronic environment of the protons in the molecule. The aromatic region of the spectrum is of particular interest, as the chemical shifts and coupling constants of the protons on the benzene (B151609) ring are influenced by the electron-withdrawing nitro group and the fused pyrazole (B372694) ring.

The N-methyl group introduces a distinct singlet in the aliphatic region of the spectrum. The protons on the indazole core (H-3, H-4, H-5, and H-6) exhibit characteristic chemical shifts and coupling patterns. Based on analyses of related nitroindazole structures, the expected signals can be predicted acs.orgresearchgate.net. The H-6 proton is typically the most downfield of the aromatic protons due to the deshielding effect of the adjacent nitro group. The signals for H-4, H-5, and H-6 constitute an AMX spin system with characteristic coupling constants (J-values) that confirm their relative positions.

Expected ¹H NMR Spectral Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | ~4.2 | Singlet (s) | N/A |

| H-3 | ~8.3 | Singlet (s) | N/A |

| H-4 | ~7.8 | Doublet (d) | J₄,₅ ≈ 8.0 |

| H-5 | ~7.3 | Triplet (t) | J₅,₄ ≈ 8.0, J₅,₆ ≈ 8.0 |

| H-6 | ~8.2 | Doublet (d) | J₆,₅ ≈ 8.0 |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each chemically distinct carbon atom in this compound produces a signal in the spectrum, with its chemical shift indicating its electronic environment.

The spectrum will show eight distinct signals corresponding to the seven carbons of the bicyclic indazole core and the one carbon of the N-methyl group. The presence of the electron-withdrawing nitro group significantly influences the chemical shifts of the attached carbon (C-7) and the other carbons in the benzene ring. The chemical shifts for carbons in nitroaromatic compounds are well-documented rsc.org. The assignments can be confirmed using multidimensional techniques like HSQC and HMBC.

Expected ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| N-CH₃ | ~35 |

| C-3 | ~135 |

| C-3a | ~125 |

| C-4 | ~120 |

| C-5 | ~130 |

| C-6 | ~118 |

| C-7 | ~140 |

| C-7a | ~142 |

¹⁵N NMR spectroscopy is a powerful tool for distinguishing between N-substituted isomers of heterocyclic compounds like indazoles. The chemical shift of a nitrogen atom is highly sensitive to its immediate electronic environment, including whether it is a pyridine-like (doubly bonded) or pyrrole-like (singly bonded) nitrogen.

In the case of methyl-nitro-indazoles, methylation can occur at either the N-1 or N-2 position. These two isomers, this compound and 2-methyl-7-nitro-2H-indazole, can be unequivocally distinguished by their ¹⁵N NMR spectra. In the 1-methyl isomer, N-1 is a pyrrole-type nitrogen, while N-2 is a pyridine-type nitrogen. In the 2-methyl isomer, this situation is reversed. This difference in bonding and hybridization results in a large separation of their respective ¹⁵N chemical shifts, often exceeding 20 ppm, providing a definitive method for isomeric assignment researchgate.net. Studies on related nitro-substituted nitrogen heterocycles confirm the utility of ¹⁵N NMR in structural characterization swinburne.edu.au.

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, particularly for complex molecules researchgate.net.

g-HSQC (gradient-selected Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting the signals of H-3, H-4, H-5, H-6, and the N-CH₃ protons to their corresponding carbon signals (C-3, C-4, C-5, C-6, and N-CH₃), confirming their one-bond connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent bands are associated with the nitro (NO₂) group, which exhibits strong, characteristic absorptions for its symmetric and asymmetric stretching vibrations rsc.org. The aromatic ring gives rise to C-H and C=C stretching bands.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Nitro (NO₂) | Asymmetric Stretch | ~1525 | Strong |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or more decimal places libretexts.org. This precision allows for the determination of the elemental composition and thus the exact molecular formula of a compound.

For this compound, the molecular formula is C₈H₇N₃O₂. Using the exact masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹⁴N = 14.00307, ¹⁶O = 15.99491), the calculated monoisotopic mass can be determined.

Calculated Exact Mass: (8 x 12.00000) + (7 x 1.00783) + (3 x 14.00307) + (2 x 15.99491) = 177.05384 Da

An experimental HRMS measurement yielding a mass value extremely close to this calculated value confirms the molecular formula C₈H₇N₃O₂. This high level of accuracy allows it to be distinguished from other combinations of atoms that might have the same nominal mass (e.g., C₉H₉NO₃, nominal mass 179, but exact mass 179.05824 Da) libretexts.orgyoutube.com.

X-ray Crystallography for Solid-State Structural Determination

Experimental data from X-ray crystallography for this compound is not available in the reviewed literature.

Molecular Conformation and Torsion Angles

Specific torsion angles defining the molecular conformation of this compound have not been experimentally determined and reported.

Intermolecular Interactions and Hydrogen Bonding

A definitive analysis of the intermolecular interactions and hydrogen bonding network within the crystal lattice of this compound cannot be provided without the corresponding crystallographic data.

Analysis of Nitro Group Coplanarity

The dihedral angle between the nitro group and the indazole ring, which quantifies its coplanarity, has not been documented for this compound.

Computational and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is employed to predict various properties of 1-Methyl-7-nitro-1H-indazole.

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometrical optimization. These calculations help in understanding the molecule's bond lengths, bond angles, and dihedral angles. For similar nitroaromatic compounds, DFT methods like B3LYP with various basis sets are commonly used for optimization. nih.gov The electronic structure, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), can also be elucidated. This information is crucial for understanding the molecule's stability and reactivity.

DFT is also employed to predict the reactivity and selectivity of molecules. jmaterenvironsci.com Fukui functions are conceptual DFT descriptors that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. jmaterenvironsci.com For a molecule like this compound, these calculations can predict which atoms are most susceptible to chemical reactions. The local nucleophilicity and electrophilicity indices derived from Fukui functions can provide a quantitative measure of the reactivity of different atomic sites. jmaterenvironsci.com

Computational methods can simulate spectroscopic data, which can then be compared with experimental results for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. acs.orgresearchgate.net Theoretical calculations of 1H and 13C NMR chemical shifts for this compound can be performed and compared with experimental spectra to confirm its structure. acs.org The accuracy of these predictions depends on the choice of the functional and basis set. nih.gov

Tautomeric Equilibria and Stability Investigations

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The parent compound, 1H-indazole, can exist in two tautomeric forms: 1H- and 2H-indazole. Computational studies on indazole have shown that the 1H-tautomer is more stable than the 2H-tautomer. researchgate.net However, in this compound, the presence of the methyl group at the N1 position prevents this type of tautomerism. Therefore, tautomeric equilibrium is not a significant consideration for this specific compound. The stability of different isomers of nitroindazoles has been a subject of theoretical investigation. acs.org

Intermolecular Interactions and Non-Covalent Bonding

Non-covalent interactions play a crucial role in determining the physical properties and crystal packing of molecules. For this compound, potential intermolecular interactions include hydrogen bonding (if suitable hydrogen bond donors are present in the crystalline environment), π-π stacking between the indazole rings, and other van der Waals forces. researchgate.net The nitro group can participate in hydrogen bonding as an acceptor. researchgate.net Computational studies can model these interactions to understand the supramolecular assembly in the solid state. Analysis of the Hirshfeld surface and quantum theory of atoms in molecules (AIM) are computational tools used to visualize and quantify these non-covalent interactions. mdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility would arise from the rotation of the nitro group and the methyl group. The energy landscape of a molecule describes the potential energy as a function of its conformational degrees of freedom. nih.govnih.govresearchgate.net Computational methods can be used to map this landscape, identifying the most stable conformers (energy minima) and the energy barriers for interconversion between them (transition states). This analysis provides insights into the molecule's flexibility and the relative populations of different conformers at a given temperature.

Exploration of Biological Activities and Structure Activity Relationships

Antimicrobial Properties

The antimicrobial activity of heterocyclic compounds is a well-established field of study. Nitroaromatic compounds, in particular, are known for their broad-spectrum activity against various pathogens. The mechanism of action for many nitro-heterocyclic drugs involves the reductive activation of the nitro group within the microbial cell. This process generates reactive nitroso and nitro radical species that are cytotoxic, causing damage to microbial DNA and other critical biomolecules, ultimately leading to cell death.

However, the biological activity of nitro-indazoles is highly dependent on the position of the nitro group and other substitutions on the indazole ring. A study investigating the mutagenic activity of various nitro and methyl-nitro derivatives of indazole in Salmonella typhimurium provided specific insights into the structure-activity relationships of this class. The research found that the presence of a nitro group at the C7 position of the indazole ring resulted in compounds that were only weakly mutagenic or nonmutagenic. nih.gov Furthermore, the study observed a general trend where the methylation of a ring nitrogen, such as the N1 position in 1-Methyl-7-nitro-1H-indazole, typically reduced the mutagenic activity of these nitro-heterocyclic compounds. nih.gov These findings suggest that this compound is likely to possess weak antimicrobial or mutagenic properties, as its structural configuration aligns with features associated with diminished activity in this specific assay.

Anticancer Activities

The indazole scaffold is a privileged structure in medicinal chemistry and is found in several approved anticancer drugs, primarily functioning as kinase inhibitors. researchgate.net This has prompted extensive research into the synthesis and evaluation of novel indazole derivatives for their potential as anticancer agents. The exploration of these compounds often begins with assessing their ability to inhibit the growth of cancer cells in vitro.

The cytotoxic potential of indazole derivatives is typically evaluated against a panel of human cancer cell lines using assays like the MTT assay, which measures cell viability. The results are commonly expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cells.

While specific IC50 values for this compound are not widely reported, studies on closely related analogs provide valuable context. For example, research on other 1-methyl-indazole derivatives has demonstrated cytotoxic activity. The cytotoxicity of nitro-heterocyclic compounds can also be influenced by the cellular environment. A related compound, 1-methyl-2-nitroimidazole, has been shown to induce cytotoxicity, particularly under hypoxic (low oxygen) conditions found in solid tumors. The mechanism for its aerobic toxicity has been linked to the generation of reactive oxygen species and the induction of apoptosis.

The table below presents in vitro cytotoxicity data for some representative indazole analogs, illustrating the range of activities observed within this compound class.

| Compound Name | Cancer Cell Line | IC50 (µM) |

| 1-methyl-3-(pyridin-4-yl)-1H-indazole | MDA-MB-231 (Breast) | ~2.0 |

| 1-methyl-3-(pyridin-3-yl)-1H-indazole | MDA-MB-231 (Breast) | >2.0 |

| Curcumin Indazole Analog 3b | WiDr (Colorectal) | 27.20 |

| Curcumin Indazole Analog 3b | MCF-7 (Breast) | 45.97 |

| Curcumin Indazole Analog 3d | HeLa (Cervical) | 46.36 |

| Indazole-amine Derivative 6o | K562 (Leukemia) | 5.15 |

Data sourced from studies on various indazole derivatives to provide context for potential activity. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. The output of a docking study includes a binding score (often expressed in kcal/mol) and a visual representation of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

For a compound like this compound, molecular docking could be employed to predict its potential to inhibit cancer-related targets. Based on the activities of other indazole derivatives, relevant targets could include various protein kinases (e.g., VEGFR, EGFR), Hypoxia-Inducible Factor-1α (HIF-1α), or apoptosis-related proteins. nih.govresearchgate.net

A hypothetical docking study of this compound into a kinase active site would involve:

Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

Preparing the protein structure by removing water molecules and adding hydrogen atoms.

Generating a low-energy 3D conformation of this compound.

Running the docking simulation to place the ligand into the protein's active site.

Analyzing the results to identify the most stable binding pose and the key amino acid residues involved in the interaction.

The binding energy calculated from such a study would provide an estimate of the binding affinity, helping to prioritize the compound for further experimental testing.

Molecular Dynamics (MD) simulation is a powerful computational method that provides insights into the physical movement of atoms and molecules over time. In pharmaceutical research, MD simulations are used to study the stability of a ligand-protein complex predicted by molecular docking and to analyze the dynamic behavior of the system. This technique can reveal conformational changes in the protein upon ligand binding and provide a more accurate understanding of the binding interactions and their stability.

Following a molecular docking study, an MD simulation of the this compound-protein complex could be performed to:

Assess the stability of the binding pose over a simulated time period (e.g., nanoseconds).

Monitor the root-mean-square deviation (RMSD) of the ligand and protein to see if the complex remains in a stable conformation.

Analyze the hydrogen bond network and other non-covalent interactions throughout the simulation to determine their persistence.

Calculate the binding free energy using methods like MM-PBSA or MM-GBSA to get a more refined estimate of the binding affinity.

For example, a study on other indazole derivatives as HIF-1α inhibitors used MD simulation to confirm that the most potent compound remained stable within the active site of the protein, validating the docking results and providing a deeper understanding of its mechanism of action. nih.gov A similar approach for this compound would be crucial to elucidate its potential mechanism at an atomic level.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Key SAR insights for this class of compounds can be derived from comparative studies:

Position of the Nitro Group: The location of the nitro group on the indazole ring is a critical determinant of activity. Studies on the mutagenic potential of nitro-indazoles have shown that substitution at the C4, C5, or C6 positions can lead to measurable activity, whereas a nitro group at the C7 position, as seen in this compound, results in significantly weaker or no activity. nih.gov This suggests that the electronic and steric effects of a substituent at the 7-position are less favorable for this particular biological endpoint.

N-Methylation: The presence and position of a methyl group on the indazole nitrogen also modulate the compound's properties. N-methylation can affect factors such as solubility, metabolic stability, and the ability to form hydrogen bonds. The same study on mutagenicity in Salmonella found that methylation of a ring nitrogen generally led to a reduction in the activity of nitro-heterocyclic compounds. nih.gov This implies that the N1-methyl group in this compound likely contributes to its attenuated biological activity compared to its non-methylated counterpart, 7-nitro-1H-indazole.

General Indazole SAR: In the broader context of anticancer and kinase inhibitory activities, SAR studies of various indazole analogs have shown that modifications at different positions can fine-tune potency and selectivity. For instance, substitutions at the C3 and C5 positions are often explored to extend into different pockets of a kinase active site, thereby enhancing binding affinity and selectivity. researchgate.net The specific combination of an N1-methyl and a C7-nitro group in this compound represents a distinct substitution pattern whose biological consequences are defined by these established SAR principles.

Effects of Substituent Position and Electronic Nature

The biological activity of nitro-substituted indazoles is highly dependent on the position of the nitro group on the benzene (B151609) ring. Research into the mutagenic properties of various nitroindazoles in Salmonella typhimurium revealed that the placement of the nitro group is a critical determinant of activity. Compounds with a nitro group at the C-5 or C-6 position typically exhibit measurable mutagenic activity. In contrast, the presence of a nitro group at the C-7 position, as seen in the parent compound 7-nitro-1H-indazole, results in a compound that is only weakly active or nonmutagenic nih.gov.

Despite its low mutagenicity, the 7-nitro substituent is crucial for other biological activities. For instance, 7-nitro-1H-indazole is a potent inhibitor of nitric oxide synthases (NOS) nih.gov. The strong electron-withdrawing nature of the nitro group at this position is a key feature for binding at the active site of the enzyme nih.gov.

| Compound | Substituent(s) | Position(s) | Observed Biological Effect |

| 5-Nitro-1H-indazole | Nitro | C-5 | Measurable mutagenic activity nih.gov |

| 6-Nitro-1H-indazole | Nitro | C-6 | Measurable mutagenic activity nih.gov |

| 7-Nitro-1H-indazole | Nitro | C-7 | Weakly or non-mutagenic; Potent NOS inhibitor nih.govnih.gov |

| 1H-Indazole-7-carbonitrile | Cyano | C-7 | Potent NOS inhibitor, equipotent to 7-nitro-1H-indazole nih.gov |

| 1-Methyl-nitroindazoles | Methyl, Nitro | N-1, various | Generally reduced mutagenic activity compared to NH-analogs nih.gov |

Steric Effects on Biological Activity

Steric hindrance, which relates to the size and spatial arrangement of atoms and groups within a molecule, plays a significant role in the biological activity of indazole derivatives. The introduction of substituents can physically block the molecule from optimally binding to its target. The proximity of the N-1 methyl group and the C-7 nitro group in this compound creates a specific steric profile that can influence its interactions.

While the methyl group is relatively small, its position adjacent to the C-7 substituent can create steric constraints that affect biological activity. This principle has been observed in the chemical synthesis of N-1 substituted indazoles, where a bulky group at the C-7 position, such as a carboxylate, was found to sterically hinder and prevent N-1 alkylation nih.govrsc.org. This suggests that in a biological context, a binding pocket must be able to accommodate the specific arrangement of both the C-7 and N-1 substituents for effective binding.

Conversely, the addition of substituents is not always detrimental. In some cases, additional groups can enhance activity if they can occupy a suitable pocket in the target protein. For example, in a series of 7-substituted indazoles designed as NOS inhibitors, the addition of a bromine atom at the C-3 position of 1H-indazole-7-carbonitrile led to a tenfold increase in inhibitory effect nih.gov. This highlights that the impact of steric bulk is highly dependent on the specific topology of the biological target. The activity of this compound will therefore depend on whether the target's binding site can accommodate the steric bulk presented by the groups at the N-1 and C-7 positions.

| Scaffold | Substituent Position | Substituent | Effect on Reactivity/Activity |

| Indazole | C-7 | Carboxylate | Sterically hinders N-1 alkylation nih.govrsc.org |

| Indazole | C-7 | Bromo | Allows N-1 alkylation (27% yield) nih.gov |

| 1H-Indazole-7-carbonitrile | C-3 | Bromo | 10-fold enhancement of NOS inhibitory activity nih.gov |

Bioisosteric Replacements and Their Impact

Bioisosteric replacement is a strategy in medicinal chemistry used to modify a compound's properties by substituting one atom or group with another that has similar physical or chemical characteristics. This approach can be used to enhance potency, alter selectivity, or reduce toxicity cambridgemedchemconsulting.com.

The nitro group is a common target for bioisosteric replacement. While the electronic properties of the nitro group are often important for biological activity, it can also be a metabolic liability, as aromatic nitro groups can be reduced in vivo to form reactive and potentially carcinogenic species like hydroxylamines cambridgemedchemconsulting.com. Therefore, replacing the 7-nitro group in this compound with a suitable bioisostere could maintain or improve the desired biological activity while mitigating potential toxicity. Common bioisosteres for an aromatic nitro group include cyano (-CN), sulfonamide (-SO₂NH₂), and other electron-withdrawing groups cambridgemedchemconsulting.comcambridgemedchemconsulting.com. The choice of replacement would affect not only the electronic profile but also properties such as solubility and hydrogen bonding capacity. For example, 1H-indazole-7-carbonitrile was found to be equipotent to 7-nitro-1H-indazole as a NOS inhibitor, demonstrating the viability of the cyano group as a bioisostere in this context nih.gov.

The N-1 methyl group could also be replaced. Altering this group can fine-tune the compound's lipophilicity, metabolic stability, and steric profile. Simple homologation to an ethyl group or replacement with a trifluoromethyl group are common strategies. These modifications can impact how the molecule fits into a binding pocket and its pharmacokinetic properties cambridgemedchemconsulting.com.

| Original Group | Potential Bioisostere(s) | Potential Impact of Replacement |

| Nitro (-NO₂) | Cyano (-CN), Sulfonamide (-SO₂NH₂), Acetyl (-COCH₃), Trifluoromethyl (-CF₃) | Maintain electron-withdrawing character, reduce metabolic toxicity, alter solubility and H-bonding cambridgemedchemconsulting.comcambridgemedchemconsulting.com |

| Methyl (-CH₃) | Ethyl (-CH₂CH₃), Amino (-NH₂), Hydroxyl (-OH), Fluorine (-F) | Modify lipophilicity, metabolic stability, steric bulk, and hydrogen bonding potential cambridgemedchemconsulting.com |

Future Research Directions and Translational Potential

Development of Novel Synthetic Strategies for Advanced Indazole Scaffolds

The synthesis of functionalized indazoles is a cornerstone of medicinal chemistry, and the development of efficient and versatile synthetic routes is crucial for accessing novel analogs of 1-Methyl-7-nitro-1H-indazole. While classical methods for indazole synthesis exist, future research will likely focus on more sophisticated and sustainable approaches.

Key Future Research Areas:

C-H Activation/Functionalization: Direct functionalization of the indazole core through C-H activation represents a powerful and atom-economical strategy. Future efforts could be directed towards developing regioselective C-H arylation, alkylation, or amination methods to introduce diverse substituents onto the this compound scaffold. This would enable the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Flow Chemistry: The use of continuous flow reactors for the synthesis of indazole derivatives offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. The nitration and methylation steps in the synthesis of this compound could be optimized using flow chemistry to enhance yield and purity.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient tool for a wide range of organic transformations. This methodology could be explored for the synthesis of advanced indazole scaffolds, potentially enabling novel bond formations and functional group interconversions that are not achievable with conventional methods.

| Synthetic Strategy | Potential Advantages |

| C-H Activation | Atom economy, access to diverse analogs |

| Flow Chemistry | Improved safety, scalability, and control |

| Photoredox Catalysis | Mild reaction conditions, novel transformations |

| Domino Reactions | Increased efficiency, reduced waste |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry plays an indispensable role in modern drug discovery by providing valuable insights into the properties and behavior of molecules. For this compound, advanced computational approaches can accelerate the design and optimization of new drug candidates.

Future Computational Research Directions:

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM simulations can provide a detailed understanding of the electronic structure and reactivity of this compound within a biological environment, such as the active site of an enzyme. This can aid in elucidating its mechanism of action and in designing more potent inhibitors.

Machine Learning and Artificial Intelligence (AI): AI-driven models can be trained on large datasets of chemical structures and biological activities to predict the properties of new indazole derivatives. These models can be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of this compound and its interactions with biological targets over time. This can reveal key binding interactions and help in understanding the structural basis of its activity. Modeling studies of related 7-substituted indazole derivatives have suggested that bulky substitutions at this position can create steric hindrance, affecting their interaction with enzymes like neuronal nitric oxide synthase (nNOS). nih.gov

Pharmacophore Modeling and Virtual Screening: Based on the known biological activities of related nitroindazole compounds, pharmacophore models can be developed to identify the essential structural features required for activity. These models can then be used to virtually screen large compound databases to identify new hits with similar pharmacological profiles.

| Computational Method | Application in Drug Discovery |

| QM/MM | Understanding reaction mechanisms and electronic properties |

| Machine Learning/AI | Predicting bioactivity and ADMET properties |

| Molecular Dynamics | Studying conformational changes and binding stability |

| Pharmacophore Modeling | Identifying key structural features for virtual screening |

Targeted Medicinal Chemistry Design for Specific Biological Targets

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities. The specific substitution pattern of this compound makes it an attractive starting point for the design of targeted therapies.

Potential Therapeutic Targets and Design Strategies:

Kinase Inhibitors: The indazole nucleus is a common feature in many kinase inhibitors. The 1-methyl and 7-nitro substituents of this compound can be systematically modified to optimize its binding affinity and selectivity for specific kinases implicated in cancer or inflammatory diseases.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: 7-Nitroindazole (B13768) is a known inhibitor of nNOS. nih.gov The addition of a methyl group at the N1 position in this compound could modulate its potency, selectivity, and pharmacokinetic properties. Further structural modifications could lead to the development of novel therapeutics for neurological disorders where nNOS is implicated.

Antiparasitic Agents: Nitro-containing heterocyclic compounds have a proven track record as antiparasitic drugs. The potential of this compound and its derivatives as agents against parasites like Trypanosoma cruzi or Leishmania warrants further investigation.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core is essential. This involves synthesizing a series of analogs with variations at different positions of the indazole ring and evaluating their biological activity to establish clear SAR trends that can guide the design of more potent and selective compounds.

| Biological Target | Therapeutic Area | Rationale |

| Protein Kinases | Oncology, Inflammation | Indazole is a known kinase-binding scaffold. |

| nNOS | Neurological Disorders | 7-Nitroindazole is a known nNOS inhibitor. nih.gov |

| Parasitic Enzymes | Infectious Diseases | Nitroheterocycles often exhibit antiparasitic activity. |

Exploration of Undiscovered Biological Activities

While the known activities of related nitroindazoles provide a starting point, it is highly probable that this compound possesses unexplored biological activities. A comprehensive screening of this compound against a wide range of biological targets could unveil novel therapeutic opportunities.

Strategies for Exploring New Activities:

High-Throughput Screening (HTS): Screening this compound against large panels of assays, including enzymatic, cellular, and phenotypic screens, can rapidly identify novel biological activities.

Phenotypic Screening: This approach involves testing the compound in disease-relevant cellular or whole-organism models without a preconceived target. It can uncover unexpected therapeutic effects and novel mechanisms of action.

Chemoproteomics: This technology can be used to identify the protein targets of this compound in a complex biological system, providing valuable clues about its mechanism of action and potential therapeutic applications.

Repurposing Studies: Investigating whether this compound exhibits efficacy in disease models unrelated to its initially presumed targets could lead to the rapid development of new treatments for various conditions. For instance, many heterocyclic compounds are being explored for their potential as antiviral, antibacterial, and antifungal agents. frontiersin.org

Q & A

Q. Basic

- Data collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Structure solution : SHELXT automates space-group determination and initial model generation .

- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., R-factor < 5%) . Visualization via ORTEP ensures accurate ellipsoid representation .

How can computational modeling predict the reactivity of this compound in biological systems?

Q. Advanced

- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases or receptors) identified in similar indazole derivatives .

- Molecular dynamics (MD) : Analyze stability of ligand-target complexes (GROMACS, 100-ns simulations) to prioritize candidates for in vitro testing .

What analytical techniques confirm the purity and identity of this compound?

Q. Basic

- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) with UV detection (λ = 254 nm) assess purity (≥95%) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺, m/z calc. 192.0644) .

- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

What strategies address conflicting pharmacological data between in vitro and in vivo studies of this compound?

Q. Advanced

- Pharmacokinetic (PK) analysis : Measure plasma half-life and bioavailability to explain efficacy gaps (e.g., rapid metabolism reducing in vivo activity) .

- Metabolite profiling : LC-MS/MS identifies active/inactive metabolites, clarifying discrepancies in potency .

- Dose-response modeling : Use nonlinear regression (GraphPad Prism) to reconcile in vitro IC₅₀ with in vivo ED₅₀ values .

How can researchers optimize synthetic routes for enantiomerically pure this compound derivatives?

Q. Advanced

- Chiral auxiliaries : Introduce menthol or binaphthyl groups during synthesis to direct stereochemistry .

- Catalytic asymmetric synthesis : Employ Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) for >90% enantiomeric excess .

What role does X-ray crystallography play in validating the tautomeric forms of this compound?

Q. Advanced

- Electron density maps : SHELXL-refined structures distinguish between 1H- and 2H-indazole tautomers by analyzing N–H bond lengths (e.g., 1H form: N1–H = 0.88 Å) .

- Hydrogen bonding : Compare intermolecular interactions (e.g., N–H···O nitro) to confirm dominant tautomeric states in the solid state .

How do substituents at the indazole core influence the compound’s biological activity?

Q. Basic

- Structure-activity relationship (SAR) : Nitro groups at C7 enhance kinase inhibition (e.g., PKA), while methyl groups at N1 improve metabolic stability .

- Pharmacophore modeling : MOE software identifies critical electrostatic and hydrophobic interactions driving target binding .

What quality control measures ensure reproducibility in synthesizing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products